Boc-2-amino-3-methoxybutanoic acid
Description
Fundamental Significance of Protected Non-Proteinogenic Amino Acids in Chemical Synthesis
Non-proteinogenic amino acids (NPAAs) are essential tools for the development of novel peptide-based therapeutics and other complex organic molecules. nih.govnih.gov Unlike their naturally occurring counterparts, NPAAs offer a vast diversity of side-chain structures and functionalities that are not found in natural proteins. taylorandfrancis.com The incorporation of these unique building blocks into peptide chains can fundamentally alter the resulting molecule's properties. nih.govresearchgate.net Key benefits of using NPAAs include enhancing metabolic stability by making peptides resistant to degradation by proteolytic enzymes, improving potency and bioavailability, and constraining the peptide's conformation to achieve higher selectivity for specific biological targets. nih.govnih.gov
To successfully incorporate any amino acid, whether proteinogenic or not, into a growing peptide chain, chemists must employ a strategy of "protecting groups." quora.com The amino and carboxylic acid groups of an amino acid are both reactive. To ensure that they react in a controlled manner—specifically, to form a peptide bond between the carboxyl group of one amino acid and the amino group of another—the N-terminus of the incoming amino acid must be temporarily blocked or "protected." peptide.com
The tert-butyloxycarbonyl (Boc) group is one of the most common and effective amine protecting groups used in organic synthesis. quora.comwikipedia.orgjk-sci.com It is valued for its stability under a wide range of reaction conditions, including basic and nucleophilic environments, yet it can be easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). jk-sci.comtotal-synthesis.com This predictable reactivity, known as orthogonality, allows chemists to deprotect the amino group at the desired step without disturbing other sensitive parts of the molecule. peptide.comtotal-synthesis.com
The Role of Boc-2-amino-3-methoxybutanoic Acid as a Specialized Building Block in Contemporary Research
This compound serves as a highly specialized building block for introducing a unique structural motif—an O-methylated threonine analog—into target molecules. nbinno.comchemimpex.comnih.gov Threonine, a natural amino acid, possesses a hydroxyl (-OH) group on its side chain. In this non-proteinogenic derivative, that hydroxyl group is replaced by a methoxy (B1213986) (-OCH3) group. This seemingly small change has significant chemical consequences. The modification eliminates the hydrogen-bonding donor capability of the side chain and alters its polarity and steric profile.
The use of this compound allows for the controlled, stepwise synthesis of peptides and peptidomimetics containing this specific modification. nbinno.comchemimpex.com Its applications are primarily in research-focused areas, including the development of novel therapeutic peptides, the synthesis of complex natural products, and the investigation of fundamental biochemical processes like protein synthesis and enzyme function. nbinno.combiosynth.com The stability conferred by the methoxy group, combined with the synthetic control offered by the Boc protecting group, makes it a powerful tool for chemists aiming to create novel molecules with tailored properties. nbinno.comresearchgate.net
Chemical Compound Data
Below is an interactive data table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | (2S,3R)-2-[(tert-butoxy)carbonylamino]-3-methoxybutanoic acid |
| Molecular Formula | C10H19NO5 |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Synonyms | Boc-L-Thr(Me)-OH, N-Boc-O-methyl-L-threonine |
Structure
2D Structure
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUOKFUIPMDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Purity and Configurational Control in Synthetic Applications
Enantiomeric and Diastereomeric Forms: Characterization and Nomenclature
Boc-2-amino-3-methoxybutanoic acid possesses two stereocenters at the C2 and C3 positions of the butanoic acid chain. This results in the potential for four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The (2S,3S) and (2R,3R) pair are enantiomers, as are the (2S,3R) and (2R,3S) pair. The relationship between any other pairing is diastereomeric.
The nomenclature of these stereoisomers follows the Cahn-Ingold-Prelog (CIP) priority rules. For instance, the (2S,3S)-2-amino-3-methoxybutanoic acid isomer indicates the specific spatial arrangement of the amino and methoxy (B1213986) groups at their respective chiral centers. nih.gov The tert-butoxycarbonyl (Boc) protecting group on the amino functionality does not alter the stereochemical designation of the chiral centers.
The distinct three-dimensional arrangements of these stereoisomers can lead to significantly different biological activities and physical properties. Therefore, the ability to selectively synthesize and characterize each isomer is of paramount importance in research and development.
Methodologies for Stereoselective Synthesis of this compound and its Stereoisomers
The synthesis of enantiomerically and diastereomerically pure this compound relies on stereoselective methods that can control the formation of the two chiral centers. Several powerful strategies have been developed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic approaches.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This approach has been widely applied to the asymmetric synthesis of amino acids.
A common strategy involves the use of oxazolidinone auxiliaries, popularized by David Evans. In this method, an achiral glycine (B1666218) equivalent can be attached to a chiral oxazolidinone. The resulting enolate can then be alkylated, with the bulky chiral auxiliary directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. Subsequent methylation of the hydroxyl group and removal of the auxiliary would yield the desired this compound.
Another prominent class of chiral auxiliaries are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) auxiliaries. These are derived from the readily available chiral pool amino acids, (S)-proline and (R)-glutamic acid, respectively. They are particularly effective in the asymmetric alkylation of carbonyl compounds.
A general scheme for using a chiral auxiliary in the synthesis of a substituted amino acid might involve the following steps:
Attachment of a glycine-derived substrate to the chiral auxiliary.
Diastereoselective formation of an enolate.
Stereocontrolled alkylation to introduce the side chain.
Introduction of the methoxy group.
Cleavage of the chiral auxiliary to release the desired amino acid.
Protection of the amino group with a Boc group.
The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity in the key bond-forming steps.
Asymmetric Catalysis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For the synthesis of this compound, asymmetric hydrogenation or asymmetric alkylation reactions could be employed.
For example, a prochiral precursor containing a double bond could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.
Similarly, asymmetric phase-transfer catalysis could be used for the alkylation of a glycine Schiff base derivative. A chiral phase-transfer catalyst would shuttle the reactants between an aqueous and an organic phase, inducing stereoselectivity in the alkylation step.
Chemoenzymatic Approaches for Enantiomeric Enrichment
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to achieve high enantiomeric purity. nih.gov Enzymes are highly specific catalysts that can often distinguish between enantiomers or enantiotopic faces of a prochiral molecule.
One potential chemoenzymatic route to this compound could involve the kinetic resolution of a racemic mixture of a precursor. For instance, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the acylated and unreacted enantiomers.
Alternatively, a transaminase could be used for the asymmetric amination of a keto acid precursor. The enzyme would selectively add an amino group to one face of the keto acid, leading to the formation of the desired amino acid with high enantiomeric excess. Recent advancements have demonstrated the use of enzyme cascades, where multiple enzymatic reactions are performed in one pot to synthesize complex molecules with high stereoselectivity. csic.es
Analytical Techniques for Chiral Purity Determination in Research Contexts
Once a stereoselective synthesis has been performed, it is essential to accurately determine the enantiomeric and diastereomeric purity of the product. Several analytical techniques are routinely used in research to assess chiral purity.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying stereoisomers. sigmaaldrich.com Chiral stationary phases (CSPs) are used to create a chiral environment within the HPLC column. sigmaaldrich.com The different stereoisomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs have proven to be particularly effective for the chiral analysis of N-protected amino acids like Boc-derivatives. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, determining enantiomeric excess (ee) requires the use of a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that have distinct NMR spectra, allowing for the quantification of each enantiomer.
Gas Chromatography (GC): Similar to HPLC, chiral GC utilizes a chiral stationary phase to separate enantiomers. This technique is often used for volatile compounds or those that can be easily derivatized to increase their volatility.
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for separating enantiomers. A chiral selector is added to the background electrolyte, which interacts differently with the enantiomers, leading to different migration times.
Optical Methods: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to determine the enantiomeric excess of a sample. nih.gov These methods measure the differential absorption or rotation of plane-polarized light by chiral molecules. High-throughput fluorescence-based assays have also been developed for the rapid determination of enantiomeric excess. nih.gov
The following table summarizes the key analytical techniques for determining chiral purity:
| Analytical Technique | Principle | Application to this compound |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Direct separation and quantification of all four stereoisomers. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Requires derivatization to increase volatility. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR signals. | Allows for the determination of enantiomeric excess. |
| Capillary Electrophoresis | Differential migration of enantiomers in the presence of a chiral selector. | High-resolution separation of stereoisomers. |
| Circular Dichroism | Differential absorption of left and right circularly polarized light. nih.gov | Provides information about the absolute configuration and enantiomeric purity. |
The selection of the most appropriate analytical technique depends on factors such as the nature of the sample, the required accuracy, and the available instrumentation. A combination of these techniques is often employed to provide a comprehensive and reliable assessment of the stereochemical purity of this compound.
Advanced Synthetic Methodologies for Boc 2 Amino 3 Methoxybutanoic Acid and Its Derivatives
Convergent and Divergent Synthetic Routes
The synthesis of Boc-2-amino-3-methoxybutanoic acid can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
Synthesis from Readily Available Chiral Precursors
A common and efficient approach to synthesizing enantiomerically pure this compound involves the use of readily available chiral starting materials. Natural amino acids, such as L-threonine or L-valine, serve as excellent chiral pool starting points. For instance, a synthetic route may commence with the appropriate stereoisomer of a protected 3-hydroxy-2-aminobutanoic acid derivative. The hydroxyl group can then be methylated using a variety of reagents, such as methyl iodide in the presence of a base like sodium hydride, to afford the desired 3-methoxy side chain. Subsequent protection of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the target compound. organic-chemistry.org This approach benefits from the established stereochemistry of the starting material, which is carried through the synthetic sequence.
De Novo Asymmetric Construction
De novo asymmetric synthesis provides a powerful alternative for constructing the chiral centers of this compound from achiral precursors. One such method involves the asymmetric hydrogenation of a suitable α,β-unsaturated precursor. For example, a β-methoxy-α-enamino ester can be subjected to hydrogenation using a chiral rhodium or ruthenium catalyst, such as those based on DuPhos or BINAP ligands, to stereoselectively install the α-amino group. Another approach is the use of chiral auxiliaries. An achiral 3-methoxybutanoic acid derivative can be coupled to a chiral auxiliary, such as an Evans oxazolidinone. Subsequent α-amination, for instance, using an electrophilic nitrogen source, proceeds with high diastereoselectivity. Cleavage of the auxiliary then provides the enantiomerically enriched α-amino acid, which can be Boc-protected.
Protecting Group Chemistry: Strategic Application and Orthogonal Deprotection of the Boc Moiety
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino functionality in peptide synthesis and the preparation of amino acid derivatives. researchgate.net Its popularity stems from its stability under a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions. total-synthesis.com
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org The choice of base and solvent can be tailored to the specific substrate. google.com
A key advantage of the Boc group is its orthogonality with other common protecting groups. total-synthesis.com This allows for selective deprotection of different functional groups within the same molecule. For instance, the Boc group can be removed with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, while base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group remain intact. total-synthesis.comcreative-peptides.com Conversely, the Fmoc group can be cleaved with a mild base such as piperidine (B6355638) without affecting the Boc group. creative-peptides.com This orthogonal relationship is fundamental in solid-phase peptide synthesis (SPPS). researchgate.net Similarly, benzyl (B1604629) (Bn) or benzyloxycarbonyl (Z) groups, which are typically removed by hydrogenolysis, are also orthogonal to the Boc group. total-synthesis.com
Table 1: Orthogonal Deprotection Strategies for Boc-Protected Amines
| Protecting Group | Cleavage Condition | Orthogonal to Boc? |
| Boc | Acidic (TFA, HCl) total-synthesis.comcreative-peptides.com | - |
| Fmoc | Basic (Piperidine) creative-peptides.com | Yes |
| Z (Cbz) | Hydrogenolysis (H₂, Pd/C) total-synthesis.com | Yes |
| Alloc | Pd(0) catalysis total-synthesis.com | Yes |
| tBu (ester) | Acidic (TFA) | No |
| Benzyl (ether) | Hydrogenolysis (H₂, Pd/C) | Yes |
This table provides a summary of common protecting groups and their deprotection conditions, highlighting their orthogonality to the Boc group.
The generation of a tert-butyl cation during the acidic deprotection of the Boc group can sometimes lead to side reactions, such as the alkylation of nucleophilic side chains (e.g., in tryptophan or methionine). acsgcipr.org The use of scavengers, like triethylsilane or thioanisole, can mitigate these unwanted reactions. organic-chemistry.orgacsgcipr.org
Functional Group Interconversions and Side Chain Modifications for Analog Synthesis
The synthesis of analogs of this compound with modified side chains is crucial for structure-activity relationship (SAR) studies. A variety of functional group interconversions can be employed to achieve this diversity. fiveable.mesolubilityofthings.com
Starting from a suitable precursor, such as a Boc-protected amino acid with a reactive handle on the side chain, numerous transformations are possible. For example, if the precursor contains a hydroxyl group, it can be oxidized to an aldehyde or a carboxylic acid. The aldehyde can then undergo reactions such as Wittig olefination or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds. A carboxylic acid functionality can be converted to esters or amides through standard coupling reactions.
Alternatively, the methoxy (B1213986) group in this compound can be replaced with other functionalities. This could be achieved by starting with a precursor containing a different functional group at the 3-position, such as a halide, which can then be displaced by various nucleophiles to introduce a wide range of substituents.
Homologation Reactions for Diversified Amino Acid Scaffolds
Homologation reactions provide a means to extend the carbon backbone of an amino acid, leading to the synthesis of β- or γ-amino acids. rsc.orgresearchgate.net These higher homologs are of significant interest as they can induce unique secondary structures in peptides. researchgate.net
A well-established method for the one-carbon homologation of α-amino acids is the Arndt-Eistert reaction. researchgate.netrsc.orgacs.org In this sequence, a Boc-protected α-amino acid is first converted to its corresponding acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone intermediate. Subsequent Wolff rearrangement, often catalyzed by a silver salt, in the presence of a nucleophile like water or an alcohol, results in the formation of a β-amino acid or its ester, with the carbon chain extended by one methylene (B1212753) unit. acs.org While effective, the use of the hazardous and explosive diazomethane is a significant drawback. rsc.org Safer alternatives, such as the use of TMS-diazomethane, have been explored, though they may have different reactivity profiles. rsc.org
Another approach to homologation is the cyanation reaction, which involves the conversion of an N-protected α-amino alcohol to a β-amino cyanide, followed by hydrolysis of the nitrile to a carboxylic acid. rsc.org
Table 2: Common Homologation Reactions for Amino Acids
| Reaction Name | Key Reagents | Product Type | Notes |
| Arndt-Eistert Homologation | Diazomethane, Ag₂O researchgate.netacs.org | β-Amino acid | Highly efficient but uses hazardous diazomethane. rsc.org |
| Cyanation Reaction | Mesylate/Tosylate, NaCN; then hydrolysis rsc.org | β-Amino acid | Avoids diazomethane but involves multiple steps. |
| Kowalski Ester Homologation | Dibromomethyllithium, n-BuLi | β-Amino acid ester | A non-diazomethane alternative. |
This table summarizes key homologation reactions used to synthesize higher amino acid scaffolds.
Utility As a Chiral Building Block in Complex Organic Synthesis
Stereocontrolled Introduction of Amino and Methoxy (B1213986) Functionalities into Target Molecules
The defined stereochemistry of Boc-2-amino-3-methoxybutanoic acid makes it an excellent precursor for introducing amino and methoxy groups in a highly controlled manner. The inherent chirality of the molecule is leveraged in asymmetric synthesis to produce enantiomerically pure target molecules.
One notable application involves the synthesis of dehydrobutyrine derivatives. Starting from tert-butyl N-Boc-L-threonine, a series of reactions including protection of the side chain alcohol, deprotection of the primary amino and carboxyl groups, cyclization, and subsequent N-protection, followed by elimination, can yield a dehydrobutyrine derivative. acs.org This transformation highlights how the core structure of this compound can be manipulated to create other valuable synthetic intermediates while retaining stereochemical integrity.
Construction of Diverse Chiral Scaffolds and Heterocyclic Systems
The functional groups present in this compound—the protected amine, the carboxylic acid, and the methoxy group—provide multiple points for modification, enabling the construction of a variety of chiral scaffolds and heterocyclic systems. These scaffolds are foundational structures upon which more complex molecules can be built.
A key transformation of threonine derivatives, including Boc-O-methyl-L-threonine, is their conversion into oxazoline (B21484) rings. This is particularly relevant in the synthesis of natural products and peptidomimetics. For instance, in a biomimetic approach to the synthesis of certain natural products, an N-Boc-L-threonine derivative can be cyclized to form a 2-(oxazolinyl) group. nih.gov This demonstrates the utility of this amino acid derivative in forming key heterocyclic motifs.
Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules
The structural motifs present in this compound are found in a number of natural products, making it a valuable intermediate in their total synthesis. The ability to introduce the specific stereochemistry of the amino and methoxy groups is crucial for achieving the correct architecture of the final natural product.
While direct total syntheses employing this compound are not extensively documented in readily available literature, the use of the closely related N-Boc-L-threonine is illustrative. In the total synthesis of certain complex natural products, a thioester-activated N-Boc-L-threonine derivative is bisacylated with a monoacylated norspermidine. nih.gov Following deprotection, the threonine amides are cyclized to oxazolines, which are key components of the final natural product. nih.gov This highlights the role of protected threonine derivatives in building complex molecular architectures.
Role in the Synthesis of Non-Natural Amino Acids and Peptidomimetics Beyond Direct Peptide Chain Elongation
This compound serves as a valuable starting material for the synthesis of various non-natural amino acids and peptidomimetics. These molecules are designed to mimic or inhibit the function of natural peptides and proteins and often exhibit enhanced stability and bioavailability.
A significant application of threonine derivatives is in the synthesis of β-methyllanthionine (β-MeLan), an unusual thioether-bridged, non-proteinogenic amino acid found in a class of peptide antibiotics known as lantibiotics. rsc.orgnih.gov The stereoselective synthesis of orthogonally protected β-methyllanthionines can be achieved through the nucleophilic ring opening of aziridines derived from threonine. nih.gov This provides an efficient route to these important building blocks for the synthesis of lantibiotic analogues.
Furthermore, the principles of solid-phase peptide synthesis (SPPS) using Boc-protected amino acids are well-established and can be extended to the synthesis of peptidomimetics. nih.govpeptide.comchempep.comuniv-rennes1.fr The Boc group serves as a temporary protecting group for the N-terminus, which is removed under acidic conditions to allow for the coupling of the next amino acid or building block in the sequence. peptide.comchempep.com This methodology allows for the incorporation of this compound into peptide chains, which can then be further modified to create peptidomimetic structures with novel properties.
Applications in Peptide and Peptidomimetic Science
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
The primary application of Boc-2-amino-3-methoxybutanoic acid is within solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl (benzyl) protection strategy. beilstein-journals.org This methodology, pioneered by Bruce Merrifield, builds a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin. beilstein-journals.orgpeptide.com The Boc group serves as a temporary protecting group for the N-terminus, which is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA). beilstein-journals.orgdu.ac.in
The integration of Boc-O-methyl-threonine into these protocols follows the standard SPPS cycle. However, the steric bulk of the O-methyl group, in addition to the β-methyl group inherent to threonine, can present challenges. Coupling reactions may require extended times or more potent coupling reagents to ensure complete acylation of the deprotected N-terminus of the growing peptide chain.
Table 1: Standard Boc-SPPS Cycle and Considerations for Boc-O-methyl-threonine
| Step | Standard Procedure | Considerations for Boc-O-methyl-threonine |
|---|---|---|
| Resin Swelling | The resin is swollen in a suitable solvent like Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF). du.ac.in | No significant deviation. Proper swelling is crucial for reagent accessibility. du.ac.in |
| Boc Deprotection | The Nα-Boc group is removed using TFA, often in DCM (e.g., 25-50% TFA/DCM). beilstein-journals.orgdu.ac.in | Standard conditions apply. The ether linkage on the side chain is stable to TFA. |
| Neutralization | The resulting N-terminal ammonium (B1175870) salt is neutralized, often with a tertiary amine like diisopropylethylamine (DIPEA). peptide.com | Standard procedure. In situ neutralization protocols can minimize aggregation. peptide.com |
| Amino Acid Coupling | The incoming Boc-amino acid is activated (e.g., with HBTU, HATU) and coupled to the free N-terminus. peptide.com | May require stronger activation, double coupling, or extended reaction times due to steric hindrance from the side chain. |
| Capping (Optional) | Unreacted amino groups are acetylated to prevent the formation of deletion sequences. | Recommended if coupling proves to be slow or incomplete. |
| Final Cleavage | The completed peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid like anhydrous hydrofluoric acid (HF). beilstein-journals.orgnih.gov | The O-methyl group is stable to standard strong-acid cleavage conditions used in Boc-SPPS. |
The use of Boc protection is sometimes favored for synthesizing difficult or hydrophobic sequences where the alternative Fmoc-based strategy can lead to aggregation. peptide.com The protonated state of the peptide after each TFA deprotection step can help disrupt interchain hydrogen bonding that causes aggregation. peptide.com
Contributions to Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant, solution-phase synthesis remains crucial for large-scale production and the synthesis of complex, protected peptide fragments. In this approach, all intermediates are isolated and purified. beilstein-journals.org this compound is readily used in these methodologies. The Boc group provides reliable N-terminal protection while the carboxyl group is activated for coupling with the N-terminus of another amino acid or peptide fragment. youtube.com
Design and Synthesis of Conformationally Constrained Peptides and Macrocycles
A primary driver for using modified amino acids like Boc-O-methyl-threonine is to impose conformational constraints on a peptide backbone. rsc.org The additional methyl group on the side-chain ether linkage introduces steric bulk that restricts the rotational freedom around the Cα-Cβ (chi-1) and Cβ-O (chi-2) bonds. This restriction helps to lock the peptide into a more defined three-dimensional structure. nih.gov
This principle is critical in the design of macrocyclic peptides, where pre-organizing the linear precursor into a specific conformation can significantly improve the efficiency of the ring-closing reaction. nih.govescholarship.org By strategically placing O-methyl-threonine residues, researchers can encourage the formation of specific turns or bends that bring the N- and C-termini into proximity, facilitating cyclization. nih.gov The incorporation of such modified residues can reduce the number of accessible conformations, effectively lowering the entropic penalty of macrocyclization. escholarship.org
Development of Protease-Resistant and Phosphatase-Stable Peptide Mimetics
Peptide-based therapeutics often suffer from rapid degradation by endogenous proteases. The introduction of unnatural amino acids is a key strategy to enhance metabolic stability. The O-methyl-threonine residue, when incorporated into a peptide sequence, can confer resistance to proteolysis. The bulky, modified side chain can sterically hinder the approach of a protease and prevent the peptide from adopting the required conformation for binding to the enzyme's active site. escholarship.org
Furthermore, the O-methyl group serves as a permanent block against phosphorylation. Threonine is a common site for phosphorylation by kinases, a key signaling event in many biological pathways. The corresponding phosphatases then remove this phosphate (B84403) group. By replacing a threonine with O-methyl-threonine, a peptide is created that mimics the threonine residue but cannot be phosphorylated. This makes it an invaluable tool for creating phosphatase-stable peptide mimetics. nih.gov Such mimetics can be used to study signaling pathways by locking a substrate in a non-phosphorylatable state or to develop inhibitors that bind to protein domains without being subject to regulation by phosphatases.
Influence on Peptide Secondary Structure and Recognition Profiles
The introduction of the β-methyl group in threonine, compared to serine, is known to have a significant impact on local peptide structure. nih.gov The additional O-methylation in O-methyl-threonine further amplifies this effect. The steric constraints imposed by the side chain can influence the allowable values for the peptide backbone dihedral angles (φ and ψ), thereby promoting specific secondary structures such as β-turns or helices. nih.govacs.org
For instance, studies comparing serine and threonine modifications have shown that the threonine side chain leads to more structured and conformationally restricted peptides. nih.gov The O-methyl-threonine residue can be used to stabilize β-hairpin structures by favoring specific turn conformations or to nucleate helical folding. acs.org This ability to control secondary structure is fundamental to rational peptide design, as the biological activity of a peptide—its recognition profile—is dictated by its three-dimensional shape. By forcing a peptide into a bioactive conformation, the incorporation of O-methyl-threonine can lead to enhanced binding affinity and specificity for its target receptor or enzyme. escholarship.org
Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry
Rational Design of Novel Therapeutic Agents Targeting Specific Biological Pathways
The structure of Boc-2-amino-3-methoxybutanoic acid, featuring a protected amine (Boc group), a carboxylic acid, and a methoxy (B1213986) group at the beta-position, makes it an intriguing building block for the rational design of new therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is standard in peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains. This enables the precise incorporation of the unique 3-methoxybutanoic acid moiety into a larger peptide or peptidomimetic scaffold.
The methoxy group at the 3-position introduces a key structural element. It can influence the conformational preferences of the amino acid residue, potentially inducing specific secondary structures like turns or helices within a peptide. This conformational constraint is a powerful tool in rational drug design, as it can pre-organize a molecule to bind more effectively to a specific biological target, such as an enzyme's active site or a protein-protein interaction interface. Furthermore, the methoxy group can engage in hydrogen bonding or other non-covalent interactions with the target protein, enhancing binding affinity and selectivity.
In the context of therapeutic design, this compound could be envisioned as a component of inhibitors for various enzyme classes, such as proteases, kinases, or transferases, where the methoxy group could probe specific pockets within the enzyme's active site.
Exploration in the Context of Enzyme Activity and Protein-Ligand Interactions
The interaction of molecules with enzymes and other proteins is fundamental to their biological activity. While direct studies on this compound are scarce, we can hypothesize its role in enzyme activity and protein-ligand interactions. Once deprotected and incorporated into a larger molecule, the 2-amino-3-methoxybutanoic acid residue can influence binding through several mechanisms.
The methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like the amide protons of a protein backbone or the side chains of residues such as asparagine or glutamine. Its size and steric bulk are also significant. The methyl group of the methoxy moiety can participate in van der Waals interactions within hydrophobic pockets of a binding site.
Development of Chemical Probes for Biological System Elucidation
Chemical probes are essential tools for dissecting complex biological systems. They are small molecules designed to interact with a specific protein or biomolecule, allowing researchers to study its function in a cellular or organismal context. This compound could serve as a scaffold for the development of such probes.
To function as a chemical probe, the core structure of 2-amino-3-methoxybutanoic acid could be modified in several ways. A reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, could be attached to the amino or carboxyl terminus. This would allow for the visualization of the probe's localization within a cell or the isolation of its binding partners.
Furthermore, a reactive group could be incorporated into the molecule, transforming it into an activity-based probe (ABP). ABPs are designed to covalently bind to the active site of a specific enzyme, providing a powerful method for identifying and profiling enzyme activity in complex biological samples. The methoxy group of the amino acid could play a role in directing the probe to the desired enzyme class.
Structure-Activity Relationship (SAR) Studies of Derivatives in Biological Systems
Structure-activity relationship (SAR) studies are a critical component of drug discovery and medicinal chemistry. These studies involve systematically modifying the structure of a lead compound and evaluating how these changes affect its biological activity. While no specific SAR studies on derivatives of this compound are publicly documented, we can outline a hypothetical SAR campaign.
Starting with a peptide or small molecule containing the 2-amino-3-methoxybutanoic acid residue, a medicinal chemist would synthesize a library of analogs with modifications at key positions. These modifications could include:
Variation of the Methoxy Group: Replacing the methoxy group with other alkoxy groups (ethoxy, propoxy, etc.) to probe the size of the binding pocket. Substitution with a hydroxyl group would explore the impact of a hydrogen bond donor.
Modification of the Stereochemistry: Synthesizing and testing all possible stereoisomers of the 2-amino-3-methoxybutanoic acid residue to determine the optimal configuration for activity.
Alterations to the Peptide Backbone: If incorporated into a peptide, adjacent amino acids would be varied to explore the influence of neighboring residues on the conformation and binding of the 2-amino-3-methoxybutanoic acid unit.
The biological activity of each analog would then be determined, and the data would be used to build a model of how the structural features of the molecule relate to its activity. This iterative process of design, synthesis, and testing is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate.
Theoretical and Mechanistic Investigations in the Study of Boc 2 Amino 3 Methoxybutanoic Acid
Computational Chemistry and Molecular Modeling Studies
Computational methods provide invaluable insights into the molecular properties of Boc-2-amino-3-methoxybutanoic acid, guiding its synthesis and application. These in silico approaches allow for the exploration of characteristics that are often difficult to determine experimentally.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of an amino acid is fundamental to its function, particularly when incorporated into a peptide chain. For this compound, the presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the methoxy (B1213986) group introduces significant steric and electronic effects that dictate its preferred conformations.
Computational conformational analysis, often employing molecular mechanics (MM) and quantum mechanics (QM) methods, is used to map the potential energy surface (PES) of the molecule. nih.gov These studies reveal the relative energies of different rotational isomers (rotamers) arising from the rotation around single bonds, such as the N-Cα, Cα-C', and Cα-Cβ bonds. The results of such analyses are typically presented as energy landscapes, which highlight the low-energy, stable conformations that the molecule is most likely to adopt. For similar Boc-protected amino acids, it has been shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net In the case of this compound, an intramolecular hydrogen bond could potentially form between the N-H of the carbamate (B1207046) and the oxygen of the methoxy group or the carboxylic acid. The conformational preferences of this amino acid are crucial for understanding how it might influence the secondary structure (e.g., α-helices or β-sheets) of a peptide. nih.gov
A representative, though not exhaustive, set of torsional angles that define the conformational space of this compound is presented in the table below. The actual energy landscape would be a multi-dimensional surface representing the energy as a function of all relevant dihedral angles.
| Dihedral Angle | Description | Expected Influence on Conformation |
| ω (Cα-C'-O-H) | Defines the orientation of the carboxylic acid proton. | Influences potential for intermolecular hydrogen bonding. |
| ψ (N-Cα-C'-O) | Rotation around the Cα-C' bond. | A key determinant of peptide backbone conformation. |
| φ (C'-N-Cα-C) | Rotation around the N-Cα bond. | Another critical factor for peptide backbone structure. |
| χ1 (N-Cα-Cβ-O) | Rotation around the Cα-Cβ bond. | Determines the spatial orientation of the methoxy group. |
This table represents a simplified view of the key torsional angles. A full conformational analysis would involve mapping the energy landscape across the multi-dimensional space defined by these and other rotatable bonds.
Electronic Structure Calculations and Reactivity Predictions
The electronic structure of this compound dictates its reactivity in chemical transformations, such as peptide coupling reactions. Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. chemrxiv.orgnih.gov These calculations can provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. nih.gov For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing Boc and carboxyl groups will influence the electron distribution and, consequently, its reactivity. For instance, the nucleophilicity of the amino group is masked by the Boc protecting group, which is designed to be stable under coupling conditions and removable under specific acidic conditions. organic-chemistry.orgresearchgate.net DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack, which is crucial for understanding and preventing side reactions during peptide synthesis.
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; relevant for oxidation reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; relevant for reduction and reactions with nucleophiles. |
| Electrostatic Potential | The charge distribution on the molecular surface. | Predicts sites for non-covalent interactions and attack by charged reagents. |
| Atomic Charges | Partial charges on individual atoms. | Helps to identify nucleophilic and electrophilic centers within the molecule. |
The values for these properties would be determined through specific DFT calculations.
Docking and Molecular Dynamics Simulations in Peptide/Protein Interactions
Once incorporated into a peptide, the unique structure of this compound can influence the peptide's interaction with biological targets like proteins. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to explore these interactions. nih.govmdpi.com
Molecular docking predicts the preferred orientation of a ligand (the peptide) when bound to a receptor (the protein) to form a stable complex. acs.orgresearchgate.net This is particularly relevant for designing peptide-based drugs. The methoxy group of the amino acid can introduce new hydrogen bonding or hydrophobic interactions that could enhance binding affinity and specificity. Docking studies can provide a static snapshot of the most likely binding pose.
Reaction Mechanism Elucidation for Stereoselective Transformations
The synthesis of enantiomerically pure this compound requires stereoselective reactions. Understanding the mechanisms of these transformations is key to optimizing reaction conditions and achieving high yields and stereoselectivity. nih.govnih.gov The synthesis of β-methoxy amino acids has been a subject of interest, and the principles from these syntheses can be applied here. acs.org
Stereoselective synthesis often involves the use of chiral auxiliaries, catalysts, or enzymes. rsc.org For example, the stereoselective alkylation of a glycine (B1666218) derivative or the reduction of a keto acid precursor could be potential routes. Mechanistic studies would involve identifying key intermediates, transition states, and the factors that control the stereochemical outcome. This can be achieved through a combination of experimental techniques (such as kinetic studies and the isolation and characterization of intermediates) and computational modeling of the reaction pathway. For instance, in a biocatalytic approach, understanding the enzyme's active site and how the substrate binds is crucial for explaining the observed stereoselectivity. researchgate.net
Advanced Spectroscopic Characterization for Structural Confirmation and Purity Assessment
The unambiguous confirmation of the structure and the assessment of the purity of this compound are essential. Advanced spectroscopic methods are the primary tools for this purpose. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. jst.go.jp High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Chiral chromatography coupled with mass spectrometry is a powerful tool for determining the enantiomeric purity of the final product. nih.govacs.org
Infrared (IR) spectroscopy is useful for identifying the presence of specific functional groups, such as the carbonyl groups of the carboxylic acid and the carbamate, and the N-H bond of the Boc group.
The table below summarizes the expected spectroscopic data for this compound, based on known data for similar compounds.
| Spectroscopic Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals for Boc (singlet, ~1.4 ppm), methoxy (singlet, ~3.3 ppm), backbone protons. | Confirms the presence of key functional groups and provides information on the local chemical environment. |
| ¹³C NMR | Signals for carbonyls (acid and carbamate), Boc carbons, methoxy carbon, and backbone carbons. | Provides a carbon map of the molecule. researchgate.net |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the mass of the compound [M+H]⁺ or [M-H]⁻. | Confirms the molecular weight. |
| High-Resolution MS (HRMS) | Precise mass measurement. | Confirms the elemental formula. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O (acid and carbamate), N-H, and C-O bonds. | Confirms the presence of key functional groups. |
The exact chemical shifts and fragmentation patterns would need to be determined experimentally for the specific stereoisomer of this compound.
Future Perspectives and Emerging Research Avenues
Integration with Automated and High-Throughput Synthesis Platforms
The evolution of medicinal chemistry and drug discovery increasingly relies on the rapid synthesis and screening of large compound libraries. oxfordglobal.comresearchgate.net Automated synthesis platforms are at the forefront of this transformation, offering enhanced efficiency, precision, and the ability to operate continuously, thereby significantly reducing the time required for compound creation. oxfordglobal.comlondondaily.news
The integration of non-canonical amino acids like Boc-2-amino-3-methoxybutanoic acid into these automated workflows is a key future direction. Automated solid-phase peptide synthesis (SPPS), which can be performed using either Fmoc or t-Boc protecting group strategies, allows for the incorporation of unnatural amino acids to produce chemically engineered peptides. aurorabiomed.comnih.govasm.org High-throughput synthesis platforms enable the generation of vast peptide libraries, which is crucial for the discovery and optimization of highly active peptides. efficient-robotics.compeptide2.com
Table 1: Technologies in Automated and High-Throughput Synthesis
| Technology | Application in Amino Acid Synthesis | Key Advantages |
| Automated SPPS | Incorporation of natural and non-natural amino acids (including Boc-protected ones) into peptides. aurorabiomed.comnih.gov | Increased speed, reproducibility, and ability to synthesize long or complex peptides. asm.orgnih.gov |
| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions and generation of large compound libraries. researchgate.net | Accelerates optimization and discovery of novel molecules. efficient-robotics.com |
| Flow Chemistry | Continuous synthesis of peptide fragments and other derivatives. asm.org | Improved safety, scalability, and process control. |
| AI and Machine Learning | Prediction of synthesis routes, optimization of reaction conditions, and de novo design. londondaily.newsacs.org | Enhances creative potential, reduces failures, and accelerates the design-make-test-analyze cycle. oxfordglobal.comacs.org |
Expanding the Scope of Derivatization for Novel Chemical Space Exploration
The exploration of novel chemical space is fundamental to discovering molecules with unique biological activities. nih.govevolutionnews.org this compound, with its distinct methoxy (B1213986) group, serves as an excellent starting point for derivatization to generate novel molecular scaffolds. nih.gov The process of creating derivatives from a core structure allows chemists to systematically probe structure-activity relationships and access previously unexplored regions of biologically relevant chemical space. nih.gov
Future research will likely focus on several key derivatization strategies:
Conjugation Chemistry: Linking this compound to other bioactive molecules, such as heterocycles, can produce hybrid compounds with enhanced or entirely new therapeutic properties.
Scaffold Diversification: Employing multicomponent reactions, such as the Ugi and Passerini reactions, can rapidly generate complex peptide-like structures from the core amino acid, leading to diverse libraries of α-acylaminocarboxamides and α-acyloxycarboxamides. nih.gov
Incorporation into Peptidomimetics: The unique structural constraints offered by derivatized non-natural amino acids are crucial for designing peptidomimetics with improved stability and bioavailability.
The ultimate goal of this exploration is to generate functional molecules with desirable properties for applications in drug discovery and materials science. researchgate.net By systematically modifying the structure of this compound, researchers can fine-tune properties like lipophilicity, charge, and size to optimize interactions with biological targets. evolutionnews.orgnih.gov
Sustainable and Green Chemistry Methodologies for Synthesis
The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. nih.gov Peptide synthesis, traditionally reliant on large quantities of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), is a key area for green innovation. rsc.orgresearchgate.netsemanticscholar.org
Future research concerning this compound will heavily emphasize the adoption of green chemistry principles throughout its synthetic lifecycle. This includes both the protection and deprotection steps. The Boc (tert-butyloxycarbonyl) protecting group is central to this, and greener methods for its application and removal are actively being developed. organic-chemistry.orgresearchgate.net
Key areas of development include:
Green Solvents: Replacing conventional hazardous solvents is a primary target. Propylene carbonate has been identified as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis using Boc-protected amino acids, with yields comparable to traditional methods. rsc.orgresearchgate.netsemanticscholar.org Water is the ultimate green solvent, and developing water-based or water-mediated protocols is a major goal. nih.gov Catalyst-free N-tert-butyloxycarbonylation of amines has been successfully demonstrated in water. organic-chemistry.org
Catalyst-Free Reactions: Eliminating the need for catalysts reduces waste and simplifies purification. Efficient, eco-friendly protocols for N-Boc protection have been developed under catalyst-free conditions in water-acetone mixtures.
Atom Economy: Improving the atom economy of reactions, where a maximal number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. nih.gov
Continuous Flow Synthesis: This technology offers better control, safety, and efficiency, and reduces waste compared to batch processing. rsc.org
Development of Advanced Analytical Tools for Chiral Resolution and Quantification
The biological activity of chiral molecules like amino acids is often enantiomer-specific. Therefore, the ability to accurately separate and quantify enantiomers is critical. bohrium.com For this compound, which possesses chiral centers, the development of advanced analytical tools for chiral resolution is a significant area of ongoing and future research.
Modern analytical chemistry offers a powerful suite of techniques for this purpose, with a trend towards faster, more sensitive, and automated methods.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a cornerstone of chiral analysis. chromatographytoday.com The development of new chiral stationary phases (CSPs), such as those based on cyclodextrins, crown ethers, and macrocyclic glycopeptides, continues to improve separation efficiency. chromatographytoday.commdpi.com The direct method, using a chiral column, is often preferred as it avoids potential complications from derivatization reagents. chromatographytoday.comfujifilm.com
Mass Spectrometry (MS): The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity for quantifying chiral amino acids, even at very low concentrations in complex biological matrices. fujifilm.comnih.govnih.gov High-throughput LC-MS/MS methods are now available for the analysis of multiple chiral amino acids simultaneously, sometimes even without derivatization. nih.gov
Advanced Derivatization: While direct methods are preferred, derivatization remains a powerful tool to enhance detectability and chromatographic behavior. sigmaaldrich.com Novel derivatization reagents are being developed that react with multiple functional groups, improving hydrophobicity and ionization efficiency for LC-MS/MS analysis. rsc.org Chiral derivatizing agents convert enantiomers into diastereomers, which can then be separated on standard achiral columns. fujifilm.commdpi.com
Automation and High-Throughput Analysis: A significant emerging trend is the automation of the entire analytical process. A fully automated method combining chiral derivatization with trapped ion mobility–mass spectrometry (TIMS) allows for rapid chiral analysis (e.g., within 3 minutes per sample) with high sensitivity and reproducibility. acs.orgnih.gov
Table 2: Advanced Analytical Techniques for Chiral Amino Acids
| Technique | Principle | Application to this compound |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP). chromatographytoday.com | Direct resolution of enantiomers without derivatization. |
| LC-MS/MS | Combines the separation power of LC with the sensitive and selective detection of MS. nih.gov | Accurate quantification of enantiomers in complex mixtures (e.g., biological samples). |
| Indirect Chiral Analysis | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. fujifilm.commdpi.com | Alternative separation strategy; useful for enhancing detection signals. |
| Automated Ion Mobility-MS | Gas-phase separation of derivatized diastereomers combined with MS. acs.org | High-throughput, rapid, and highly sensitive chiral analysis. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary, often with a chiral selector. bohrium.com | High-resolution separation with low sample and reagent consumption. |
Future work in this area will focus on discovering and developing new chiral stationary phases and derivatization reagents to further increase the resolution and scope of chiral separations. bohrium.com
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the Boc protecting group in amino acid derivatives like Boc-2-amino-3-methoxybutanoic acid?
- Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., using NaHCO₃ or DMAP). For methoxy-substituted derivatives, regioselective protection is critical to avoid side reactions. For example, in related compounds like N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, the Boc group is introduced after hydroxyl/methoxy functionalization to preserve stereochemistry . Optimization of solvent (e.g., THF or DCM) and temperature (0–25°C) is key to achieving high yields (>80%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc protection (e.g., tert-butyl signals at δ ~1.4 ppm) .
- HPLC : Chiral HPLC or reverse-phase methods (C18 column, acetonitrile/water gradient) assess enantiopurity and detect impurities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical C₁₀H₁₉NO₅: 233.13 g/mol) .
Q. How can researchers optimize the purification of this compound from reaction mixtures?
- Methodological Answer : Recrystallization (e.g., using ethyl acetate/hexane) or flash chromatography (silica gel, eluent: 5–10% MeOH in DCM) effectively isolates the product. For polar derivatives, ion-exchange chromatography or preparative HPLC may resolve co-eluting impurities .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during the synthesis of Boc-protected amino acids with methoxy substituents?
- Methodological Answer : Chiral resolution techniques include:
- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts to directly generate the desired stereoisomer .
Q. What strategies resolve contradictions in reported biological activities of structurally similar Boc-protected amino acids?
- Methodological Answer :
- Comparative Bioassays : Test derivatives under standardized conditions (e.g., IC₅₀ assays for enzyme inhibition) to isolate structural contributors to activity .
- Structural Analysis : X-ray crystallography or molecular docking identifies key interactions (e.g., hydrogen bonding with the methoxy group) .
- Meta-Analysis : Cross-reference literature using tools like SciFinder to identify overlooked variables (e.g., solvent effects in activity assays) .
Q. How do stability studies inform the storage and handling of this compound in long-term experiments?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >150°C for Boc derivatives) .
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C in desiccators, as Boc groups hydrolyze under acidic/humid conditions .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials prevent radical-mediated decomposition .
Q. What computational methods predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
